
3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride
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Overview
Description
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride typically involves the reaction of 3-(2,2,2-trifluoroethoxy)-1H-pyrazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride exerts its effects is often related to its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 3-(2,2,2-Trifluoroethoxy)propionitrile
Uniqueness
3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride stands out due to its unique combination of a trifluoroethoxy group and a pyrazole ring. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications in research and industry.
Biological Activity
3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C5H6ClF3N3O
- Molecular Weight : 211.57 g/mol
- CAS Number : 2309446-68-0
The trifluoroethoxy group contributes to the compound's unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. In vitro studies demonstrated that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases .
Antitubercular Activity
Recent investigations into the antitubercular properties of pyrazole derivatives revealed promising results. Compounds similar to this compound were found to inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammation pathways.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or microbial resistance mechanisms.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole core significantly influence biological activity. The presence of electron-withdrawing groups like trifluoroethoxy enhances potency against various pathogens while maintaining favorable pharmacokinetic properties .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-11-4-1-2-9-10-4;/h1-2H,3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPVYJJUASYJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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